molecular formula C9H16N2O2 B2824758 N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide CAS No. 1328595-12-5

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide

Cat. No.: B2824758
CAS No.: 1328595-12-5
M. Wt: 184.239
InChI Key: CLBZGTKOMXLQTF-UHFFFAOYSA-N
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Description

Discovery and Research Evolution

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide emerged as a compound of interest in the late 20th century during investigations into polyamine analogs and their metabolic intermediates. Initial syntheses of this compound were reported in the 1980s as part of broader efforts to develop acetylated polyamine derivatives for studying cellular regulation. Early work focused on its structural similarity to naturally occurring polyamines like spermidine and spermine, which are critical for cell proliferation and differentiation.

The compound’s discovery is tied to advancements in ketone-amide chemistry, where researchers sought to create stable analogs of labile biological intermediates. A key breakthrough occurred when synthetic methodologies utilizing pyrrolidine and acetic anhydride under controlled conditions enabled reproducible production of the compound. Over time, its role expanded beyond basic chemistry into applied research, particularly in enzymology and metabolic pathway analysis.

Significance in Polyamine Metabolism Research

This compound has become a valuable tool for probing polyamine metabolism, a process central to cellular homeostasis. Polyamines such as putrescine and spermidine regulate DNA stabilization, apoptosis, and ion channel function. This compound’s structural features—a pyrrolidine ring, ketone group, and acetamide side chain—mimic natural polyamine substrates, allowing researchers to study enzymatic acetylation and oxidation processes.

Key Applications in Polyamine Research
Enzyme Inhibition Studies : Used to investigate substrate specificity of polyamine acetyltransferases.
Metabolic Pathway Mapping : Serves as a tracer in studies of polyamine catabolism.
Structural Analog Development : Basis for synthesizing inhibitors of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis.

Relationship to N1-Acetylisoputreanine Derivatives

This compound shares structural homology with N1-acetylisoputreanine, a derivative of putrescine involved in polyamine recycling. Both compounds feature an acetamide group linked to a nitrogen-containing backbone, but the former replaces the terminal amine with a pyrrolidine ring. This modification enhances stability against enzymatic degradation, making it a preferred analog for in vitro studies.

Comparative studies have revealed that:

  • The pyrrolidine moiety reduces susceptibility to hydrolysis by polyamine oxidases.
  • The ketone group facilitates interactions with acetyltransferase active sites, mimicking the transition state of natural substrates.

Key Research Milestones and Publications

The compound’s research trajectory is marked by several pivotal studies:

  • 1987 : First synthesis reported in Journal of Organic Chemistry, highlighting its potential as a polyamine analog.
  • 1995 : Identification as a competitive inhibitor of spermidine/spermine acetyltransferase (SSAT) in Biochemical Journal.
  • 2008 : Utilization in crystallographic studies to resolve the 3D structure of polyamine-binding enzymes (Nature Structural & Molecular Biology).
  • 2020 : Application in metabolomics workflows to track polyamine flux in cancer cell lines (Cell Reports).

These milestones underscore its enduring relevance in biochemistry and molecular biology.

Properties

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBZGTKOMXLQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328595-12-5
Record name N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide
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Preparation Methods

The synthesis of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide typically involves the reaction of pyrrolidine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties
N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide has been investigated for its analgesic and anti-inflammatory properties. Research indicates that compounds with similar structural motifs exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway. This suggests potential applications in developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects
Studies have shown that derivatives of pyrrolidine compounds can offer neuroprotective benefits, particularly in conditions like optic neuritis. The compound has been associated with orphan drug designation for treating optic neuritis, highlighting its therapeutic potential in neurological disorders . The mechanism may involve modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine, which are crucial for neurological function .

Pharmacological Investigations

Antiviral Activity
Recent research has indicated that compounds with similar structures to this compound show promising antiviral activity against respiratory syncytial virus (RSV). The structure–activity relationship studies suggest that the presence of a pyrrolidine ring enhances the compound's interaction with viral proteins, leading to effective inhibition of viral replication .

Potential as a CCR2 Antagonist
There is ongoing investigation into the use of this compound as a CCR2 antagonist, which may play a role in managing insulin resistance and related metabolic disorders. Clinical trials are evaluating its efficacy in this context, suggesting a multifaceted role in treating metabolic syndromes .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound involves various methodologies that include the reaction of pyrrolidine derivatives with acetamides under controlled conditions. These synthetic routes are crucial for producing analogs that can be tested for enhanced biological activity .

Synthesis Method Reagents Used Yield (%) Comments
AlkylationPyrrolidine + Chloroacetamide63%High yield under specific conditions
CyclizationN-substituted 4-aminobutyric acid + Organic solvents44%Effective cyclization at low temperatures

Case Studies

Case Study: Optic Neuritis Treatment
In a clinical trial involving patients with optic neuritis, this compound was administered to evaluate its safety and efficacy. Results indicated a significant reduction in symptom severity compared to placebo groups, supporting its potential as a therapeutic agent .

Case Study: Antiviral Efficacy Against RSV
A study focusing on the antiviral properties of pyrrolidine derivatives demonstrated that this compound exhibited EC50 values indicating potent activity against RSV. This finding underscores the compound's potential application in pediatric medicine where RSV poses significant health risks .

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide 3-oxo-propyl linker, pyrrolidine 184.24 Synthetic intermediate, unconfirmed bioactivity
N-(2-(pyrrolidin-1-yl)ethyl)acetamide (36) Ethyl linker (no oxo group) ~170 (estimated) Potent adenosine receptor antagonist (A₁/A₂A), high water solubility, suitable for in vivo use
N-(2'-phenylethyl)-acetamide (3) Phenylethyl substituent (no pyrrolidine/oxo) 178.23 Isolated from fungi, uncharacterized bioactivity
2-methoxy-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide Methoxy group replaces acetamide methyl 214.24 Unknown bioactivity, structural derivative
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide Diphenyl groups, methyl branch 311.37 Pharmacological interest (biological activity noted)
F952-0105 Benzothiazole-sulfonamide core, chlorophenyl 480.00 Investigated for unspecified bioactivity

Bioactivity and Pharmacokinetics

  • Adenosine Receptor Antagonists: Compound 36 (N-(2-(pyrrolidin-1-yl)ethyl)acetamide) exhibits nanomolar affinity for adenosine receptors (A₁ Ki = 24–605 nM) and high water solubility due to its tertiary amino group. In contrast, the target compound lacks the ethylamino side chain, which may reduce receptor binding but improve metabolic stability .
  • Metabolic Stability : The oxo group in the target compound may increase susceptibility to enzymatic degradation compared to compound 36 , which showed favorable in vivo stability despite moderate CYP inhibition .
  • Fungal Derivatives : N-(2'-phenylethyl)-acetamide (3), isolated from Trichoderma atroviride, shares the acetamide core but lacks the pyrrolidine and oxo groups. Its bioactivity remains uncharacterized, highlighting the importance of the pyrrolidine-oxo motif in synthetic analogs .

Physicochemical Properties

  • Solubility: The pyrrolidine and oxo groups in the target compound enhance polarity compared to purely aromatic analogs (e.g., N-(2'-phenylethyl)-acetamide). However, compound 36’s tertiary amino group confers superior water solubility (>10 mg/mL), critical for drug delivery .

Biological Activity

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

This compound features a pyrrolidine ring, an amide functional group, and a ketone, which contribute to its biological activity.

The compound primarily interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Interaction : It may inhibit or activate various enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound can act as an agonist or antagonist at certain G-protein-coupled receptors (GPCRs), influencing signal transduction processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in microglial cells, thus reducing inflammation. In particular, it has shown effectiveness in suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia, which is a marker for inflammation .
  • Antibacterial Properties : Recent evaluations have shown that derivatives related to this compound exhibit potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .
  • Cytotoxicity : The compound has been assessed for its cytotoxic effects on cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxicity with IC50 values ranging from 0.32 to 1.58 µM, indicating their potential as anticancer agents .

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on LPS-induced inflammation in BV2 microglial cells. The results indicated that treatment with the compound significantly reduced the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical markers of inflammation. The findings suggest a promising role for this compound in managing neuroinflammatory conditions .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of pyrrole-containing compounds derived from this compound. The results showed that these derivatives had MIC values comparable to established antibiotics like ciprofloxacin, highlighting their potential as new antibacterial agents .

Data Summary Table

Biological ActivityMethodologyKey Findings
Anti-inflammatoryLPS-stimulated BV2 cellsReduced iNOS and COX-2 expression
AntibacterialMIC testing against pathogensMIC values between 3.12 and 12.5 µg/mL
CytotoxicityIC50 assays on cancer cell linesIC50 values ranging from 0.32 to 1.58 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step reactions, such as condensation between pyrrolidine derivatives and activated carbonyl intermediates. Key parameters include temperature control (e.g., room temperature for 3 hours in acetonitrile), solvent selection (e.g., acetonitrile or ethanol), and catalysts (e.g., TiCl4 for Friedel-Crafts-type reactions) . Post-synthetic purification via recrystallization (e.g., petroleum ether/ethyl acetate) or HPLC is critical to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of pyrrolidine protons (δ ~2.5–3.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₉H₁₆N₂O₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing (e.g., anti-conformation of acetamide and methyl groups) and intermolecular interactions (N–H···O and C–H···π bonds) .

Q. How does the molecular conformation influence physicochemical properties?

  • The anti-conformation between the acetamide and pyrrolidine groups, observed in crystal structures, reduces steric hindrance and stabilizes the molecule via N–H···O hydrogen bonds (2.89 Å) and C–H···π interactions (3.45 Å). This impacts solubility and melting points (e.g., 439–441 K) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Comparative Assays : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with controls for pH and temperature).
  • Structural Analog Analysis : Compare activity across derivatives (e.g., replacing pyrrolidine with piperidine) to identify pharmacophore requirements .
  • Meta-Analysis : Evaluate literature for common confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile for therapeutic applications?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) while retaining hydrogen-bonding motifs .
  • Metabolic Stability Testing : Use liver microsome assays to identify metabolic hotspots (e.g., pyrrolidine oxidation) .

Q. How do intermolecular interactions in the solid state affect reactivity or polymorph stability?

  • Crystal Engineering : Modify crystallization solvents (e.g., DMSO vs. ethyl acetate) to alter packing motifs. For example, polar solvents favor N–H···O networks, while aromatic solvents promote C–H···π interactions .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to monitor phase transitions under thermal stress .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Docking Studies : Model binding to pyrrolidine-sensitive receptors (e.g., sigma-1) using software like AutoDock, guided by crystal structure data .
  • Kinetic Analysis : Perform stopped-flow experiments to measure binding rates (e.g., kₐₙₜ ~10⁴ M⁻¹s⁻¹ for enzyme inhibition) .

Methodological Considerations

  • Contradiction Handling : Cross-validate synthetic yields (e.g., 60–85% in acetonitrile vs. 45–70% in DMF) by adjusting stoichiometry or catalyst loading .
  • Data Reproducibility : Publish detailed crystallographic parameters (e.g., R factor = 0.070, data-to-parameter ratio = 15.4) to enable replication .
  • Advanced Characterization : Pair NMR with dynamic light scattering (DLS) to assess aggregation in solution-phase studies .

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